

evolutionary conservation of Type A Allatostatin

I

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Compound of Interest

Compound Name: *Type A Allatostatin I*

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An In-depth Technical Guide on the Evolutionary Conservation of **Type A Allatostatin I**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. Among them, Type A Allatostatins (AstA) are one of the most extensively studied families. Characterized by a highly conserved C-terminal amino acid motif, Y/FXFGLamide, AstA peptides are pleiotropic, meaning they influence a wide range of biological processes.[1] These include the inhibition of juvenile hormone synthesis in some insect orders, regulation of feeding behavior, and modulation of gut motility.[2][3]

The receptors for AstA (AstA-R) are G-protein coupled receptors (GPCRs) that show significant sequence homology to the somatostatin, galanin, and kisspeptin receptors found in vertebrates, suggesting a deep evolutionary origin for this signaling system.[1] This guide provides a comprehensive overview of the evolutionary conservation of the AstA signaling pathway, presenting quantitative data, detailed experimental protocols for its study, and visual representations of key processes to aid researchers and drug development professionals in this field.

I. Evolutionary Conservation of Allatostatin A Peptides

The defining feature of AstA peptides is their conserved C-terminal sequence: Tyr/Phe-Xaa-Phe-Gly-Leu-NH₂, where Xaa represents a variable amino acid. This motif is critical for receptor binding and biological activity. While the N-terminal region of the peptides can vary considerably in length and sequence across different insect species, the C-terminal "active core" has remained remarkably stable throughout arthropod evolution.^[1]

Data Presentation: AstA Peptide Sequences Across Insect Orders

The following table provides a comparison of AstA peptide sequences from various insect species, highlighting the conservation of the C-terminal motif.

Insect Order	Species	Peptide Name	Sequence
Blattodea	Diploptera punctata	Dippu-AST-7	APSGAQRLYGFGFGL-NH ₂
Diptera	Drosophila melanogaster	Drome-AST-A-1	AQRSMYSFGFGL-NH ₂
Diptera	Drosophila melanogaster	Drome-AST-A-2	SQVSLYPEFGFGL-NH ₂
Diptera	Drosophila melanogaster	Drome-AST-A-3	SRPYSFGFGL-NH ₂
Diptera	Drosophila melanogaster	Drome-AST-A-4	TTRPQPFNFGL-NH ₂
Hymenoptera	Apis mellifera	Apime-AST-A-1	GPARFYSGFGL-NH ₂
Lepidoptera	Bombyx mori	Bommo-AST-A-1	GGPQRLYGFGFGL-NH ₂
Orthoptera	Gryllus bimaculatus	Grybi-AST-A-1	ARDFYSGFGL-NH ₂

Experimental Protocols: Multiple Sequence Alignment of Neuropeptides

To analyze the evolutionary conservation of neuropeptides like AstA, multiple sequence alignment (MSA) is a fundamental technique. Clustal Omega is a widely used tool for this

purpose.[4][5]

Objective: To align multiple AstA peptide sequences to identify conserved regions and evolutionary relationships.

Materials:

- FASTA formatted file containing the amino acid sequences of AstA peptides from different species.
- Access to the Clustal Omega web server or a local installation.[6]

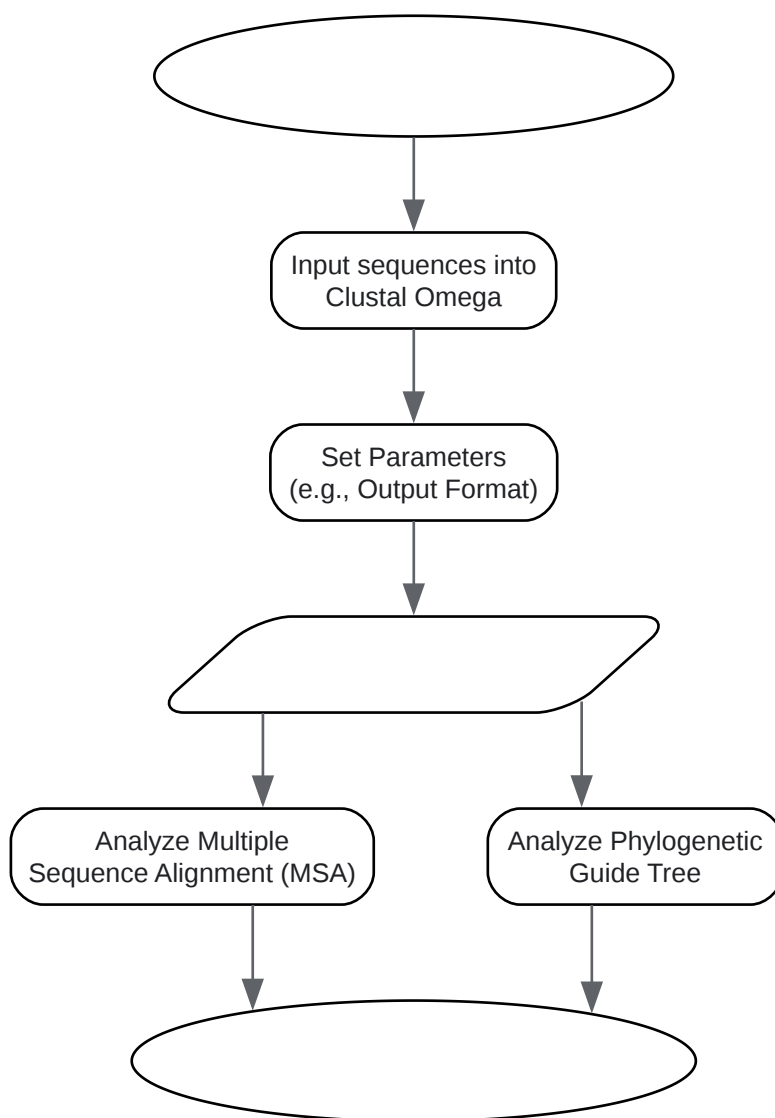
Procedure:

- Prepare Input Sequences: Collect the full-length precursor or mature peptide sequences of interest. Ensure they are in the correct FASTA format (a header line beginning with ">" followed by the sequence on subsequent lines).
- Access Clustal Omega: Navigate to the Clustal Omega web interface (e.g., on the EBI website).[6]
- Input Sequences: Paste the FASTA sequences into the input box. Select the sequence type as "Protein".[5]
- Set Parameters:
 - Output Format: Choose a suitable format for the alignment. "ClustalW with character counts" is often informative.
 - Other Parameters: For a standard alignment, the default settings are generally sufficient. These include the use of the HHaligh HMM-HMM alignment engine and a guide tree constructed using the mBed algorithm for speed and accuracy.[4]
- Submit Job: Click the "Submit" button to start the alignment process.
- Analyze Results: The output will display the aligned sequences. Conserved residues are typically marked with an asterisk (*), while columns with residues of strongly similar

properties are marked with a colon (:), and weakly similar properties with a period (.). This visual representation immediately highlights the conserved C-terminal motif.

- **Phylogenetic Tree:** Clustal Omega can also generate a guide tree (a form of phylogenetic tree) which illustrates the predicted evolutionary relationships between the sequences based on the alignment scores.^[7]

Visualization: Workflow for Sequence Alignment



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Caption: Workflow for analyzing peptide conservation using Clustal Omega.

II. Evolutionary Conservation of Allatostatin A Receptors

The receptors for AstA (AstA-R) are members of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily. Phylogenetic analyses have shown that they are orthologs of the vertebrate galanin, somatostatin, and kisspeptin receptors, indicating a common ancestral gene.^[1] Most insect species possess one or two AstA receptor genes, often designated AstA-R1 and AstA-R2. The presence of two receptors in some species, such as *Drosophila melanogaster*, is thought to have arisen from a gene duplication event, allowing for functional specialization.^[1]

Data Presentation: Binding Affinities of AstA Receptors

Characterizing the binding affinity of AstA peptides to their receptors is crucial for understanding their function. This is typically quantified by the dissociation constant (K_d) or the inhibition constant (K_i), with lower values indicating higher affinity. While comprehensive cross-species tables are challenging to compile due to variations in experimental conditions, the following table presents representative data.

Species	Receptor	Ligand	Assay Type	Binding Affinity (K_i/K_d)
<i>Drosophila melanogaster</i>	DAR-1	Dippu-AST 7	Competition Binding	~50 nM
<i>Drosophila melanogaster</i>	DAR-2	Drome-AST-A4	Saturation Binding	~10 nM
<i>Thaumetopoea pityocampa</i>	AstR-C	AST-C	G-protein activation	EC50 ~0.05 nM

Note: Data is compiled from multiple sources and serves as an illustrative example. EC50 from a functional assay is also included as a measure of potency.

Experimental Protocols: GPCR Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8] This protocol outlines a competition binding assay to determine the K_i of an unlabeled AstA peptide.

Objective: To determine the binding affinity of an unlabeled AstA peptide by measuring its ability to compete with a radiolabeled ligand for binding to the AstA receptor.

Materials:

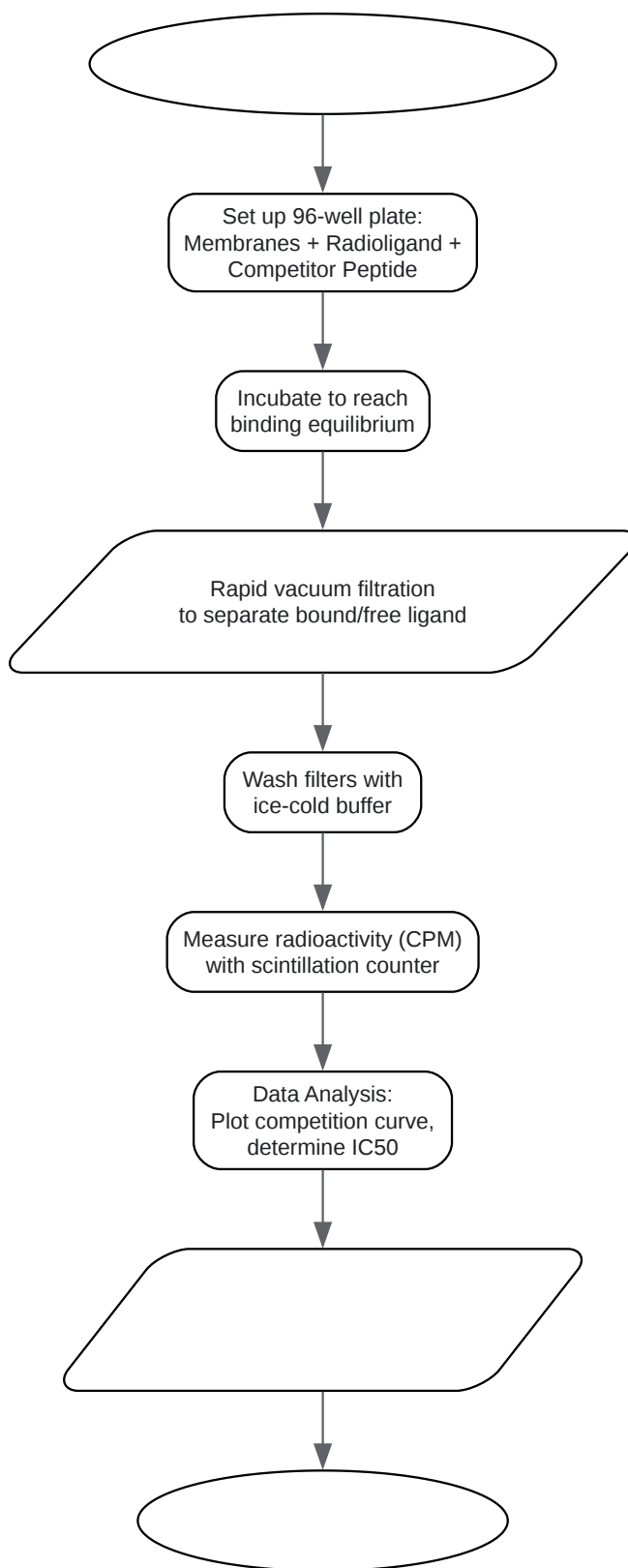
- Cell membranes expressing the AstA receptor of interest (e.g., from transfected CHO or HEK293 cells).
- Radiolabeled AstA peptide (e.g., [125 I]-AstA) of known K_d .
- Unlabeled competitor AstA peptides at a range of concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM $MgCl_2$, 0.1% BSA, pH 7.4).
- Wash buffer (ice-cold binding buffer).
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Cell harvester and vacuum filtration system.
- Scintillation counter and scintillation fluid.

Procedure:

- **Membrane Preparation:** Homogenize cells expressing the receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[9]
- **Assay Setup:** Set up the assay in a 96-well plate. For each reaction well, add:
 - A fixed amount of cell membrane preparation (e.g., 10-20 μ g of protein).
 - A fixed concentration of the radiolabeled ligand (typically at or below its K_d).

- Varying concentrations of the unlabeled competitor peptide.
- Total Binding Control: Wells with membranes and radioligand only (no competitor).
- Non-specific Binding (NSB) Control: Wells with membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1 μ M) to block all specific binding.[\[10\]](#)
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[\[9\]](#)
- Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[\[10\]](#)
- Washing: Quickly wash each filter with ice-cold wash buffer to remove any remaining unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each competitor concentration: $\text{Specific Binding} = \text{Total Binding CPM} - \text{NSB CPM}$.
 - Plot the specific binding as a function of the log of the competitor concentration. This will generate a sigmoidal competition curve.
 - Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.[\[9\]](#)

Visualization: Workflow for Radioligand Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

III. Functional Conservation of Allatostatin A Signaling

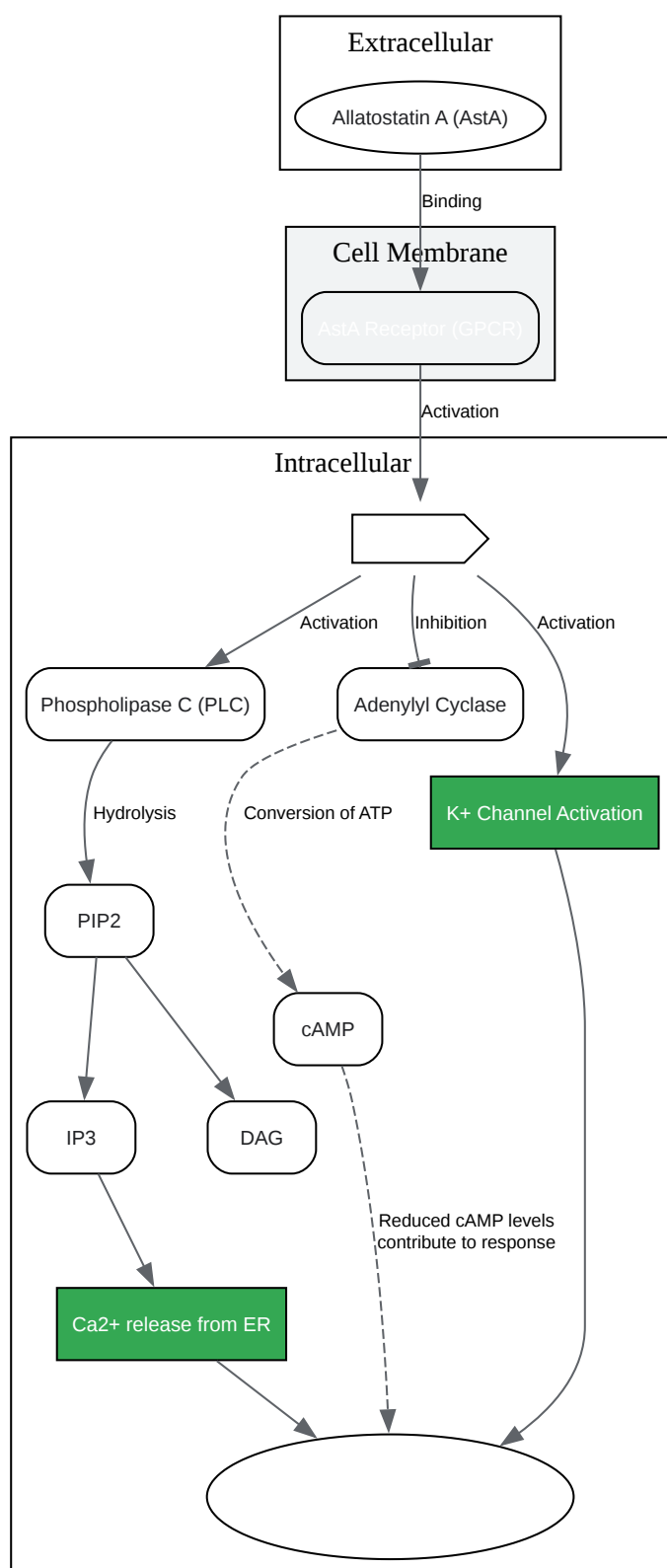
The physiological functions of AstA signaling are remarkably conserved across many insect orders. AstA acts as a key regulator of digestive processes and energy homeostasis. One of its most well-documented roles is the inhibition of gut motility, which slows the passage of food and may facilitate more efficient nutrient absorption.^{[2][11]} This is complemented by its anorexigenic (appetite-suppressing) effects, where activation of AstA neurons reduces food intake.^{[3][12]}

Data Presentation: Physiological Effects of AstA on Gut Motility

The potency of AstA peptides in modulating physiological responses is often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Insect Order	Species	Preparation	Peptide	Effect	Potency (EC50/IC50)
Diptera	Chironomus riparius	Larval hindgut	Dippu-AST 7	Inhibition of muscle contraction	~10 nM
Diptera	Drosophila melanogaster	Larval gut	Drome-AST-A4	Inhibition of motility	~10 nM
Blattodea	Diploptera punctata	Hindgut	Dippu-AST 7	Inhibition of contraction	~1 nM

Visualization: Allatostatin A Signaling Pathway



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Caption: Generalized Allatostatin A signaling pathway.

Experimental Protocols

Many GPCRs, including AstA-R, signal through changes in intracellular calcium concentration ($[Ca^{2+}]_i$). This assay provides a high-throughput method to screen for receptor agonists and antagonists.

Objective: To measure the increase in intracellular calcium in response to AstA receptor activation.

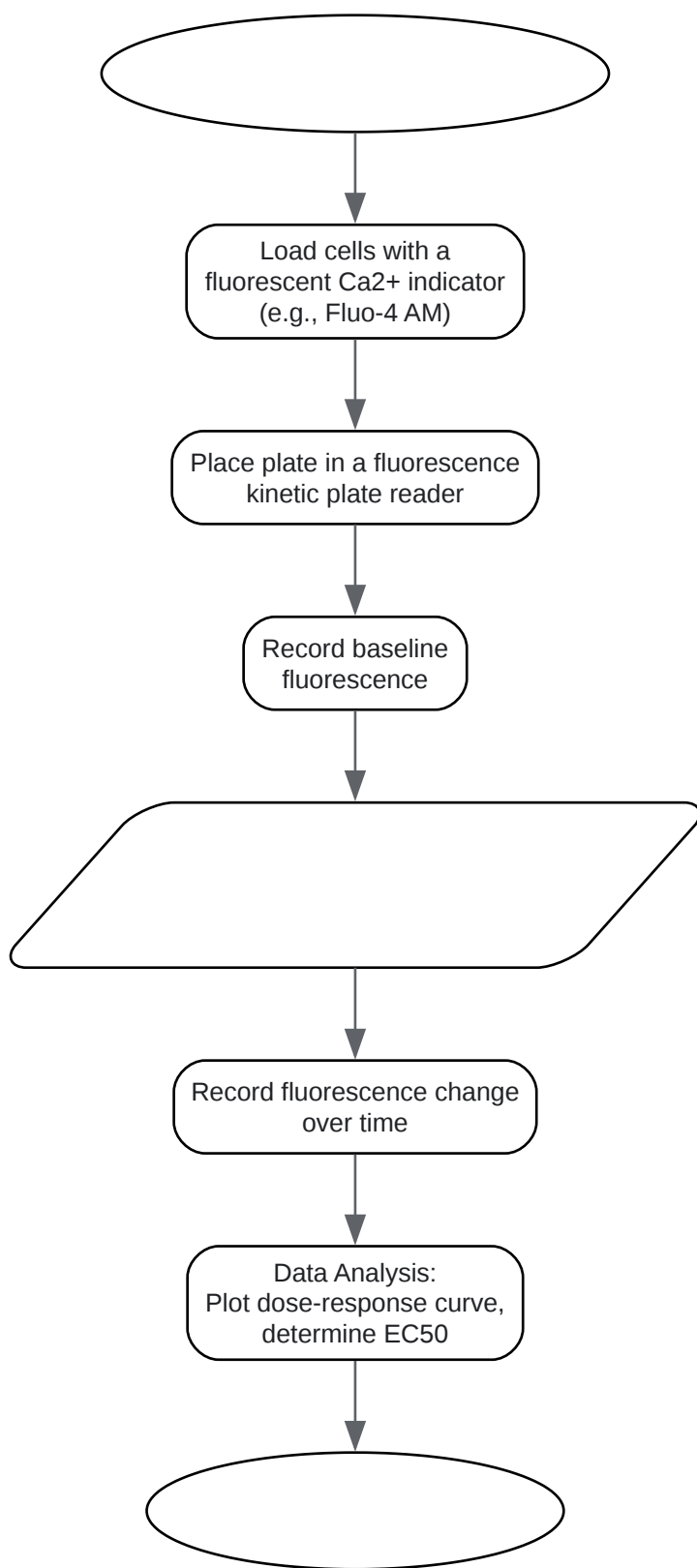
Materials:

- HEK293 or CHO cells stably or transiently expressing the AstA receptor and a promiscuous G-protein (like $G\alpha_{16}$) that couples to the calcium pathway.
- A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- AstA peptides (agonists) and potential antagonists.
- A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

- **Cell Plating:** Seed the engineered cells into a 96- or 384-well black, clear-bottom plate and culture overnight to allow them to form a monolayer.
- **Dye Loading:** Remove the culture medium and add the assay buffer containing the Fluo-4 AM dye. Incubate the plate in the dark (e.g., for 1 hour at 37°C) to allow the cells to take up the dye.
- **Compound Preparation:** Prepare serial dilutions of the AstA peptides (for agonist testing) or a fixed concentration of agonist mixed with varying concentrations of a test compound (for antagonist testing).
- **Fluorescence Measurement:** Place the cell plate into the fluorescence plate reader.

- Record a stable baseline fluorescence for 10-20 seconds.
- The instrument's liquid handler adds the compound solution to the wells.
- Immediately continue recording the fluorescence intensity over time (e.g., for 1-3 minutes).
An increase in fluorescence indicates a rise in intracellular calcium.[\[13\]](#)
- Data Analysis:
 - The response is typically measured as the peak fluorescence intensity minus the baseline.
 - For agonist testing, plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
 - For antagonist testing, perform the assay with a fixed concentration of agonist (e.g., its EC80) and varying antagonist concentrations to determine the IC50.



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Caption: Workflow for a fluorescence-based calcium mobilization assay.

This assay directly measures the physiological effect of AstA on the contractility of isolated insect gut tissue.

Objective: To quantify the inhibitory effect of AstA peptides on the spontaneous contractions of an insect gut preparation.

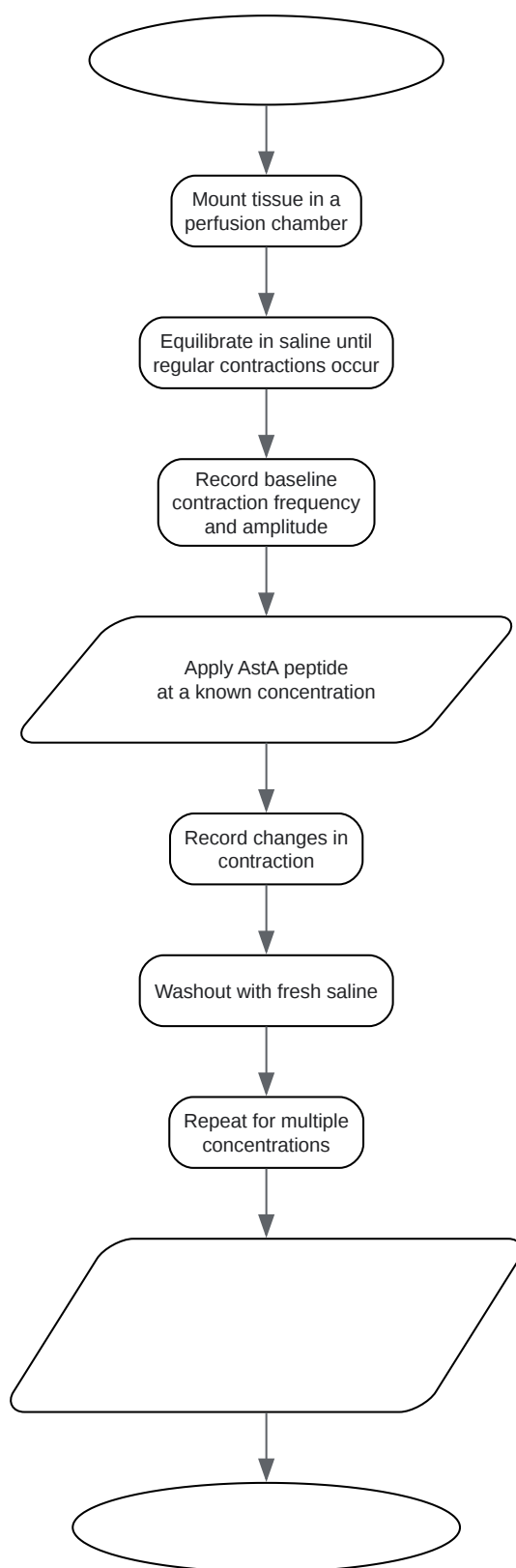
Materials:

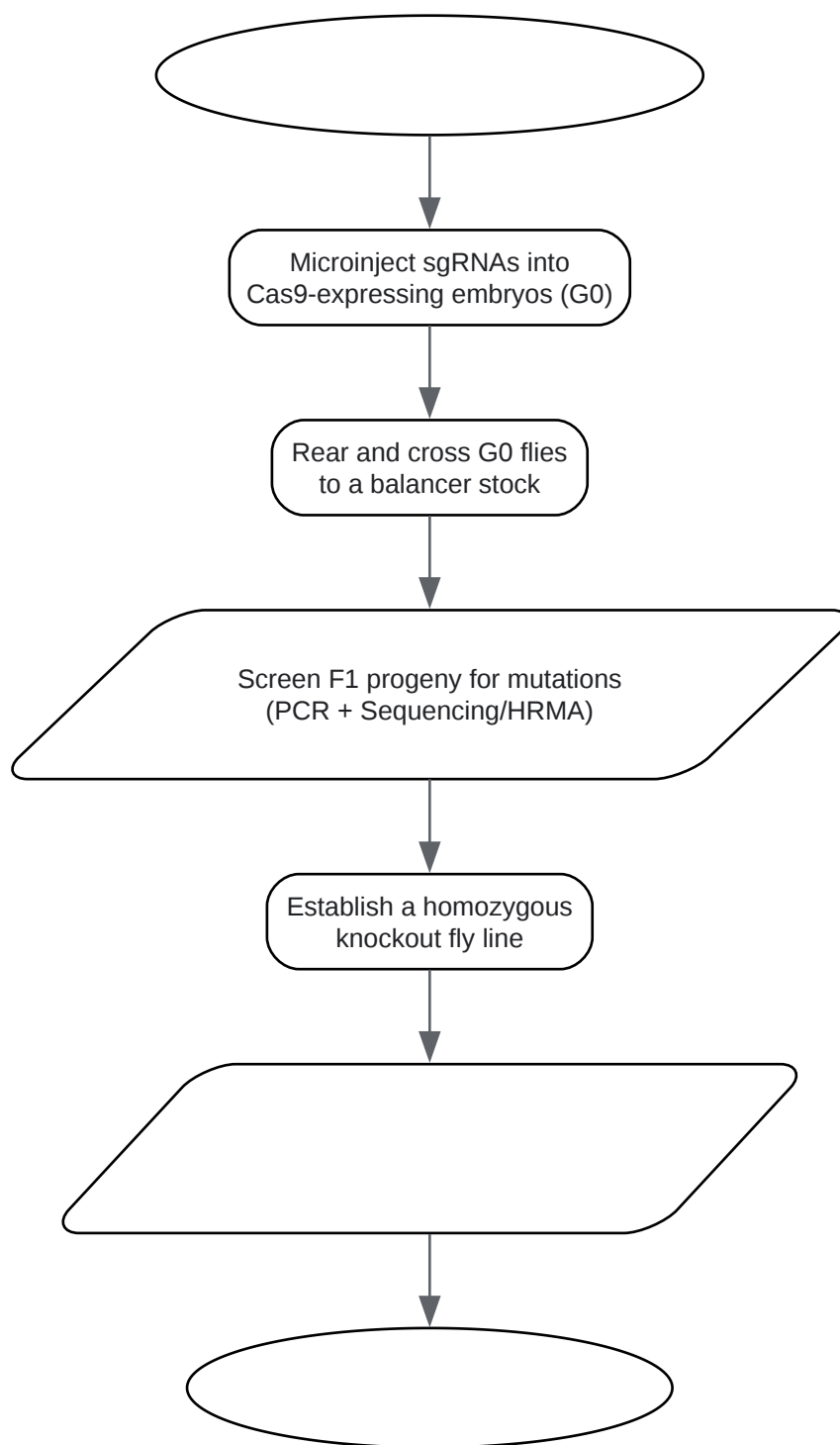
- Insect larvae or adults (e.g., *Drosophila* larvae, cockroach).
- Dissection microscope and tools (forceps, scissors).
- Perfusion chamber or organ bath.[\[14\]](#)
- Insect saline solution (e.g., Ringer's solution).
- AstA peptides at various concentrations.
- Force transducer or video recording setup.
- Data acquisition system.

Procedure:

- Dissection: Dissect the insect in cold saline under a microscope to carefully isolate the desired portion of the gastrointestinal tract (e.g., the hindgut).[\[15\]](#)
- Mounting: Mount the isolated gut tissue in the perfusion chamber. One end can be fixed, and the other attached to a force transducer to measure isometric contractions. Alternatively, the preparation can be left free to be video-recorded.[\[14\]](#)
- Equilibration: Perfuse the tissue with fresh saline and allow it to equilibrate for a period (e.g., 30 minutes) until spontaneous, regular contractions are observed.
- Baseline Recording: Record the baseline frequency and amplitude of contractions for a set period (e.g., 5-10 minutes).

- **Peptide Application:** Replace the saline with a solution containing a known concentration of the AstA peptide.
- **Response Recording:** Record the contractions for another set period. AstA typically causes a decrease in the frequency and/or amplitude of contractions.[\[15\]](#)
- **Washout:** Wash the tissue with fresh saline to see if the effect is reversible.
- **Dose-Response:** Repeat steps 4-7 with different concentrations of the peptide to generate a dose-response curve.
- **Data Analysis:** Quantify the percentage inhibition of contraction frequency or amplitude at each peptide concentration relative to the baseline. Plot the percent inhibition against the log of the peptide concentration to determine the IC₅₀ value.





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